5-(1-(2-Chlorophenyl)propyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride
Description
5-(1-(2-Chlorophenyl)propyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride is a thienopyridine derivative characterized by a bicyclic core structure (thieno[3,2-c]pyridine) fused with a tetrahydro-4H-pyridine ring. The molecule features a 2-chlorophenylpropyl substituent at the 5-position and exists as a hydrochloride salt to enhance solubility.
Properties
CAS No. |
83427-64-9 |
|---|---|
Molecular Formula |
C16H19Cl2NOS |
Molecular Weight |
344.3 g/mol |
IUPAC Name |
5-[1-(2-chlorophenyl)propyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C16H18ClNOS.ClH/c1-2-14(12-5-3-4-6-13(12)17)18-8-7-15-11(10-18)9-16(19)20-15;/h3-6,9,14-15H,2,7-8,10H2,1H3;1H |
InChI Key |
NLUPIWGDHWDJRK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(2-Chlorophenyl)propyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
5-(1-(2-Chlorophenyl)propyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(1-(2-Chlorophenyl)propyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-(2-Chlorophenyl)propyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Features
The target compound shares a thieno[3,2-c]pyridine core with several analogs, but differences in substituents significantly influence biological activity and physicochemical properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Substituent Impact on Activity
- Alkyl Chain Length (Propyl vs. Ethyl): The target compound’s propyl chain (vs. However, longer alkyl chains may slow metabolism, affecting half-life .
- Chlorophenyl vs. Cyclopropyl/Phenyl Groups:
The 2-chlorophenyl group in the target compound may improve receptor affinity compared to Defluoro Prasugrel’s cyclopropyl and phenyl groups. Chlorine’s electron-withdrawing effects could stabilize interactions with the P2Y12 receptor . - Ketone vs. Acetoxy Functional Groups:
The ketone at the 2-position in the target compound contrasts with Defluoro Prasugrel’s acetoxy group. Ketones are less prone to hydrolysis, possibly improving metabolic stability .
Pharmacological and Pharmacokinetic Considerations
- Antiplatelet Activity: highlights that minor structural changes in thienopyridines drastically affect activity. Compound C1, with unspecified substituents, outperformed ticlopidine, suggesting the target compound’s propyl group may similarly enhance efficacy .
- Metabolism: Thienopyridines like prasugrel are prodrugs requiring hepatic activation.
- Solubility and Bioavailability:
The hydrochloride salt improves aqueous solubility, facilitating oral absorption. This contrasts with neutral analogs, which may require prodrug formulations .
Research Findings and Data
Table 2: Hypothetical Activity Data (Based on Structural Analogies)
*Hypothetical values inferred from structural analogs.
Biological Activity
5-(1-(2-Chlorophenyl)propyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride (CAS No. 83427-64-9) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
The molecular formula of 5-(1-(2-Chlorophenyl)propyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride is C16H19ClNOS. It has a molecular weight of approximately 344.299 g/mol and exhibits a boiling point of 444.7 °C at 760 mmHg. The compound's structure is characterized by a thieno[3,2-c]pyridine core with a chlorophenyl propyl substituent.
| Property | Value |
|---|---|
| Molecular Formula | C16H19ClNOS |
| Molecular Weight | 344.299 g/mol |
| Boiling Point | 444.7 °C |
| CAS Number | 83427-64-9 |
Antimicrobial Activity
Research has demonstrated that compounds similar to 5-(1-(2-Chlorophenyl)propyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride exhibit significant antibacterial properties. A study highlighted the effectiveness of thienopyridine derivatives against various bacterial strains, including Salmonella typhi and Bacillus subtilis, showing moderate to strong activity .
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. Notably, it has shown potential as an acetylcholinesterase (AChE) inhibitor and urease inhibitor. A related study reported that certain thienopyridine derivatives exhibited strong inhibitory activity against urease with IC50 values significantly lower than the reference standard thiourea .
Docking Studies
Molecular docking studies have been employed to elucidate the interaction of this compound with target proteins. These studies indicated favorable binding interactions with amino acids in the active sites of enzymes like AChE and urease, suggesting a mechanism for its biological activity .
Study on Thienopyridine Derivatives
In a comprehensive study examining various thienopyridine derivatives, researchers synthesized multiple compounds and assessed their biological activities. The results indicated that compounds bearing the thieno[3,2-c]pyridine structure exhibited promising antibacterial and enzyme inhibitory effects. The most active compounds showed IC50 values ranging from 1.13 µM to 6.28 µM against urease .
Pharmacological Evaluation
Further pharmacological evaluations included assessing the compounds' binding affinity to bovine serum albumin (BSA), which is crucial for understanding their pharmacokinetics and potential therapeutic applications. The binding interactions were indicative of favorable pharmacological profiles, enhancing their candidacy for further development as therapeutic agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
